Cesium Cs-131 is classified as a radionuclide and is part of the alkali metal group in the periodic table. It is generated in nuclear reactors or particle accelerators by irradiating barium targets with neutrons. This process converts barium isotopes into cesium isotopes through nuclear reactions, primarily through the decay of barium-131 into cesium-131 after neutron capture.
The production of cesium Cs-131 typically involves several key steps:
The synthesis process must carefully control neutron flux and irradiation time to optimize the yield of cesium-131 while minimizing the formation of cesium-132. Techniques such as dissolving non-irradiated barium sources in acidic solutions can enhance the efficiency of cesium extraction post-irradiation .
Cesium Cs-131 has a molecular structure similar to that of other alkali metals, characterized by a single valence electron in its outer shell. This configuration allows it to form ionic bonds easily. The atomic mass of cesium Cs-131 is approximately 130.906 u, and it exhibits a body-centered cubic crystal structure when solidified.
Cesium Cs-131 participates in various chemical reactions typical for alkali metals, including:
These reactions demonstrate its high reactivity and tendency to form stable ionic compounds.
In medical applications, particularly brachytherapy, cesium Cs-131 emits beta particles and gamma radiation upon decay. This radiation damages the DNA of cancer cells within a localized area, leading to cell death while sparing surrounding healthy tissue. The mechanism relies on the precise placement of cesium seeds within or near tumors, allowing for effective treatment over its half-life period.
Cesium Cs-131's physical properties are typical of alkali metals but are particularly relevant for its handling and application in medical settings.
Cesium Cs-131 has significant applications in the field of medicine:
Recent studies have highlighted its effectiveness compared to other isotopes like iodine-125, showing promising results in clinical settings for brain metastases treatment .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3